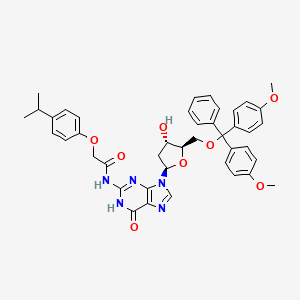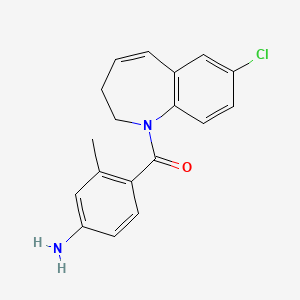
(4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an amino group, a methyl group, and a benzazepine ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
(4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to (4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-1-yl)methanone include:
- (4-Amino-2-methylphenyl)(7-chloro-1,2,3,4-tetrahydro-1H-1-benzazepin-1-yl)methanone
- (4-Amino-2-methylphenyl)(7-chloro-2,3-dihydro-1H-1-benzazepin-2-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C18H17ClN2O |
|---|---|
分子量 |
312.8 g/mol |
IUPAC名 |
(4-amino-2-methylphenyl)-(7-chloro-2,3-dihydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C18H17ClN2O/c1-12-10-15(20)6-7-16(12)18(22)21-9-3-2-4-13-11-14(19)5-8-17(13)21/h2,4-8,10-11H,3,9,20H2,1H3 |
InChIキー |
QFCMTJUVQUTNSP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCC=CC3=C2C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




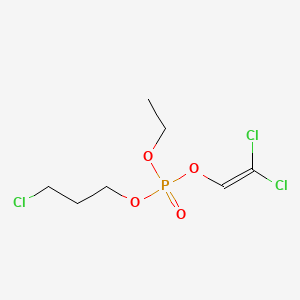
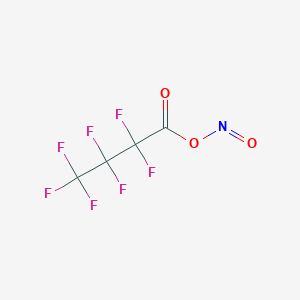
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)

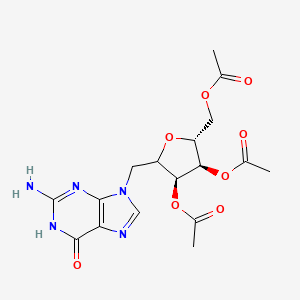
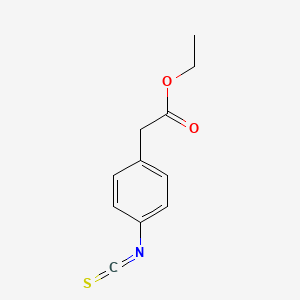
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
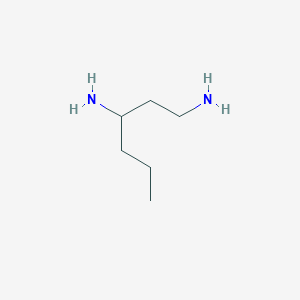
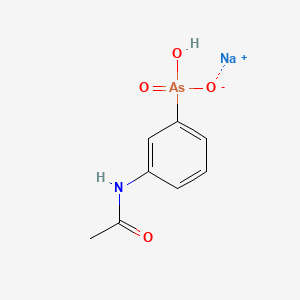
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)

